5-(1-methyl-1H-pyrazol-3-yl)naphthalene-2-carboxylic acid is a compound that belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological activities. This compound features a naphthalene backbone substituted with a pyrazole moiety, making it of interest in medicinal chemistry and organic synthesis. The compound's IUPAC name is 5-(1-methylpyrazol-3-yl)naphthalene-2-carboxylic acid, and its molecular formula is with a molecular weight of 252.27 g/mol.
The compound can be sourced from various chemical suppliers and databases such as PubChem and BenchChem, which provide detailed information about its structure, properties, and potential applications . It is classified as an organic compound, specifically a carboxylic acid derivative of naphthalene, with significant relevance in pharmaceutical research due to its potential biological activities.
The synthesis of 5-(1-methyl-1H-pyrazol-3-yl)naphthalene-2-carboxylic acid typically involves several steps:
Technical details regarding specific reaction conditions (e.g., solvents, temperatures, catalysts) are essential for optimizing yields and purity .
The molecular structure of 5-(1-methyl-1H-pyrazol-3-yl)naphthalene-2-carboxylic acid features:
The compound's structural representation can be described using various notations:
InChI=1S/C15H12N2O2/c1-17-8-7-14(16-17)13-4-2-3-10-9-11(15(18)19)5-6-12(10)13/h2-9H,1H3,(H,18,19)CN1C=CC(=N1)C2=CC=CC3=C2C=CC(=C3)C(=O)O.5-(1-methyl-1H-pyrazol-3-yl)naphthalene-2-carboxylic acid can participate in various chemical reactions:
The biological activity of pyrazole derivatives suggests that they may also undergo metabolic transformations in biological systems, leading to various metabolites .
The mechanism of action for compounds like 5-(1-methyl-1H-pyrazol-3-yl)naphthalene-2-carboxylic acid often involves interaction with specific biological targets such as enzymes or receptors. For example:
Quantitative data from studies indicate that these interactions can lead to significant biological effects, including anti-inflammatory or anti-cancer activities .
Key physical and chemical properties of 5-(1-methyl-1H-pyrazol-3-yl)naphthalene-2-carboxylic acid include:
| Property | Value |
|---|---|
| Molecular Weight | 252.27 g/mol |
| Melting Point | Not specified in sources |
| Solubility | Soluble in organic solvents |
| pKa | Not specified |
These properties are crucial for understanding the compound's behavior in different environments and its suitability for various applications .
5-(1-methyl-1H-pyrazol-3-yl)naphthalene-2-carboxylic acid has potential applications in:
The ongoing research into pyrazole derivatives continues to reveal their importance in medicinal chemistry and related fields .
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7